

α -Ergocryptine-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **α -Ergocryptine-d3**

Cat. No.: **B1147346**

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This guide provides an in-depth overview of the chemical properties, synthesis, and analysis of **α -Ergocryptine-d3**, a deuterated analog of the ergot alkaloid α -ergocryptine. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Chemical Structure and Physicochemical Properties

α -Ergocryptine-d3 is a stable isotope-labeled form of α -ergocryptine, where three hydrogen atoms on the N-methyl group of the lysergic acid moiety have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses of α -ergocryptine and other related ergot alkaloids.

Table 1: Physicochemical Properties of **α -Ergocryptine-d3** and α -Ergocryptine

Property	α -Ergocryptine-d3	α -Ergocryptine
CAS Number	1794783-50-8[1][2]	511-09-1[3][4]
Molecular Formula	$C_{32}H_{38}D_3N_5O_5$ [2]	$C_{32}H_{41}N_5O_5$ [3][4]
Molecular Weight	578.72 g/mol [2]	575.71 g/mol [3][4]
Monoisotopic Mass	578.33 Da	575.31076943 Da[3]
Synonyms	(5' α)-12'-Hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione-d3	Ergokryptine, NSC 169479
Storage	2-8°C Refrigerator	Below -20°C in non-protic solvents[5]
XLogP3	Not available	2.7[3]

Synthesis and Preparation

The synthesis of α -ergocryptine-d3 is not extensively detailed in publicly available literature, as it is primarily produced as a commercial reference standard. However, the general approach involves the semi-synthesis from its non-labeled precursor, α -ergocryptine, which is isolated from the sclerotia of the fungus *Claviceps purpurea* or from fermentation broths.[4]

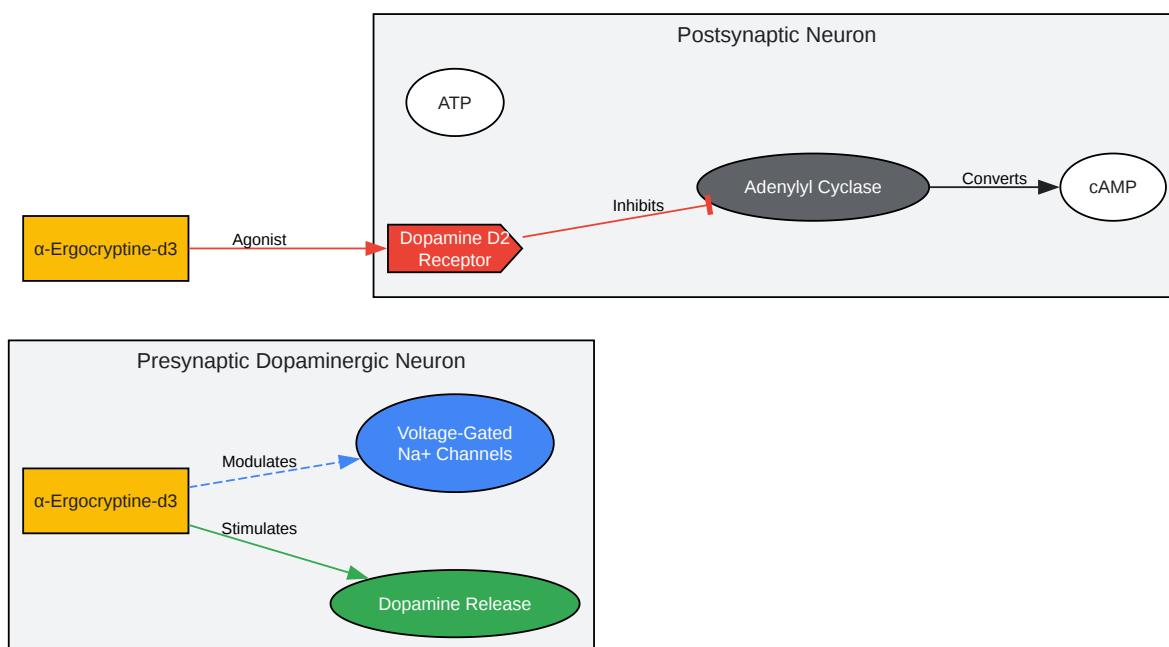
A described method for the synthesis of a similar isotopically labeled ergot alkaloid, $^{13}CD_3$ -ergocryptine, provides a likely parallel methodology. This process involves the demethylation of the parent alkaloid to produce the "nor" version, followed by remethylation using a deuterated methylating agent, such as deuterated iodomethane (CD_3I).[6] A study on this method reported an overall yield of up to 29.5% for $^{13}CD_3$ -ergocryptine/-inine.[6]

The total synthesis of the core α -ergocryptine molecule has also been achieved through an enantioefficient pathway, which involves the synthesis of (+)-lysergic acid and its subsequent coupling with the peptide portion of the molecule.[7][8]

Biological Activity and Signaling Pathways

α -Ergocryptine is a dopamine receptor agonist with a primary interaction at D2-type receptors. [9] Its deuterated form, **α -ergocryptine-d3**, is expected to have identical pharmacological activity. The ergot alkaloids, including α -ergocryptine, have been shown to inhibit the production of cyclic AMP (cAMP) in cells transfected with the D2 dopamine receptor.[10]

In addition to its receptor-mediated effects, α -ergocryptine can also stimulate the release of dopamine from central nerve endings.[9] This action appears to be largely independent of D2 receptors and extracellular calcium, suggesting a distinct mechanism of action from classical secretagogues. The release is, however, moderately attenuated by the adrenergic antagonist phentolamine.[9] Furthermore, the related compound dihydro-alpha-ergocryptine has been shown to modulate voltage-gated sodium channels, which may contribute to its neuroprotective effects.[11]



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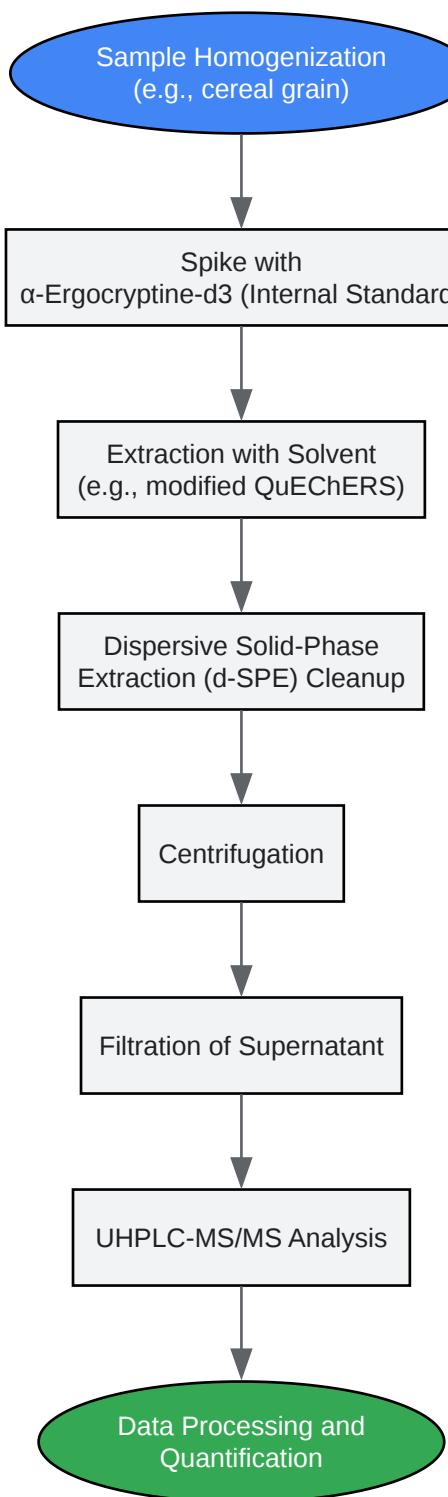
α-Ergocryptine-d3 Mechanism of Action

Experimental Protocols: Application as an Internal Standard

α-Ergocryptine-d3 is primarily used as an internal standard in quantitative analytical methods, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), for the detection of ergot alkaloids in various matrices, including cereals and food products.[12][13]

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of ergot alkaloids using a deuterated internal standard.



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Typical Workflow for Ergot Alkaloid Analysis

Detailed Methodological Considerations

Sample Preparation and Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for extraction.[\[5\]](#) This typically involves:

- Homogenizing the sample matrix (e.g., finely milled wheat).
- Adding an extraction solvent, often an acetonitrile/water mixture with additives like ammonium carbamate.[\[5\]](#)
- Spiking the sample with a known concentration of **α-Ergocryptine-d3**.
- Adding salts such as magnesium sulfate and sodium chloride to induce phase separation.
- Performing a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents to remove interfering matrix components.

Chromatographic Separation: Separation is achieved using a reversed-phase UHPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium carbonate) and an organic component (e.g., methanol or acetonitrile) is typically used to resolve the target alkaloids and their epimers.

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Table 2: Example UHPLC-MS/MS Method Validation Parameters for Ergot Alkaloids in Wheat

Parameter	Value Range	Reference
Limit of Detection (LOD)	0.1 - 0.5 µg/kg	[12] [14]
Limit of Quantification (LOQ)	0.17 - 2.78 µg/kg	[15]
Recovery	68.3 - 119.1 %	[12] [13]
Matrix Effects	101 - 113 %	[12] [13]
Inter-day Precision (RSD)	< 24 %	[12] [13]

The use of **α -ergocryptine-d3** as an internal standard is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus correcting for variations during sample preparation and analysis.[13]

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